(4-chlorophenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone
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Description
(4-chlorophenyl)(4-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H21ClN2O3S and its molecular weight is 356.87. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the 17beta-hydroxysteroid dehydrogenase type 5 (AKR1C3) . This enzyme plays a crucial role in steroid hormone metabolism and is involved in the biosynthesis of androgens, estrogens, and prostaglandins .
Mode of Action
The compound interacts with its target, AKR1C3, by forming hydrogen bonds with key residues in the enzyme’s active site . Specifically, the carbonyl oxygen of the drug forms hydrogen bonds with Tyr55 and His117 in the ‘oxyanion hole’ of the enzyme . The piperazine bridging unit of the compound provides the correct twist to allow the terminal benzene ring to occupy the lipophilic pocket and align with Phe311 .
Biochemical Pathways
The inhibition of AKR1C3 affects the biosynthesis of androgens, estrogens, and prostaglandins, which are involved in various physiological processes such as inflammation, reproduction, and cancer progression . The downstream effects of this inhibition are dependent on the specific physiological context and can vary widely.
Pharmacokinetics
The compound’s lipophilic nature and its ability to form hydrogen bonds suggest that it may have good bioavailability .
Result of Action
The inhibition of AKR1C3 by this compound can lead to a decrease in the biosynthesis of androgens, estrogens, and prostaglandins . This can result in various molecular and cellular effects, depending on the specific physiological context. For example, in hormone-related cancers, the inhibition of AKR1C3 can potentially slow down cancer progression .
Properties
IUPAC Name |
(4-chlorophenyl)-[4-(1,1-dioxothian-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClN2O3S/c17-14-3-1-13(2-4-14)16(20)19-9-7-18(8-10-19)15-5-11-23(21,22)12-6-15/h1-4,15H,5-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHWRPOILBSBXPA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.